PLX51107

Description

BRD4 Inhibitor this compound is an inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon administration, the BRD4 inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an induction of apoptosis and an inhibition of proliferation in BRD4-overexpressing tumor cells. BRD4, a member of the human bromodomain and extra-terminal (BET) family of proteins, is a transcriptional regulator that is overexpressed in certain tumor cells and plays an important role in cellular proliferation.

PLX-51107 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

a bromodomain and extra‐terminal domain protein (BET) inhibito

Properties

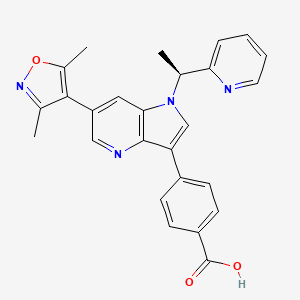

IUPAC Name |

4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSUHYUVOVCWTP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627929-55-8 | |

| Record name | PLX-51107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627929558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX-51107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W758F1L9ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PLX51107

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the molecular mechanism of PLX51107, a novel, potent, and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It details the binding characteristics, downstream molecular consequences, and cellular effects of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows.

Core Mechanism: Inhibition of BET Family Proteins

This compound functions as an epigenetic modulator by targeting BET proteins, which are critical "readers" of histone acetylation marks.[1] BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, contain specialized domains called bromodomains that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[2]

This compound is a structurally distinct, non-benzodiazepine inhibitor that competitively binds to the acetylated lysine-binding pockets within the bromodomains of BET proteins.[3][4][5] This action prevents the tethering of BET proteins to chromatin, leading to the disruption of transcriptional complexes and subsequent modulation of gene expression.[4] A key structural feature of this compound is its ability to access and interact with the inducible "ZA channel" of the bromodomain, with its benzoic acid moiety forming a salt bridge with Lys91.[5]

This compound exhibits potent binding to the bromodomains of all BET family members, with a modest preference for the first bromodomain (BD1) over the second (BD2).[6][7] It also shows some interaction with the bromodomains of CBP and EP300 (p300) at higher concentrations.[7][8]

Table 1: Binding Affinity (Kd) of this compound for BET Protein Bromodomains

| Protein | Bromodomain | Binding Affinity (Kd, nM) |

|---|---|---|

| BRD2 | BD1 | 1.6[6][7][8] |

| BD2 | 5.9[6][7][8] | |

| BRD3 | BD1 | 2.1[6][7][8] |

| BD2 | 6.2[6][7][8] | |

| BRD4 | BD1 | 1.7[6][7][8] |

| BD2 | 6.1[6][7][8] | |

| BRDT | BD1 | 5[6][7][8] |

| BD2 | 120[6][7][8] | |

| CBP/EP300 | N/A | ~100[6][7][8] |

Downstream Molecular Consequences

By displacing BRD4 from chromatin, this compound primarily affects the transcription of genes regulated by super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes and cell identity genes. In many cancers, BRD4 is overexpressed and plays a critical role in maintaining the malignant phenotype.[6][9]

The primary molecular consequences of this compound activity include:

-

Downregulation of Oncogenes: The most well-documented effect is the potent transcriptional repression of the MYC oncogene, a master regulator of cell proliferation and survival.[6][7][8] Other critical pro-survival and cell cycle genes are also downregulated, including BCL2, BCL-xL, and CDK6.[10][11][12]

-

Upregulation of Tumor Suppressors: Treatment with this compound leads to the increased expression of cell cycle inhibitors such as CDKN1A (encoding p21) and the transcriptional regulator HEXIM1.[6][10][11] The accumulation of p21 contributes to cell cycle arrest.[7][8]

-

Inhibition of Pro-inflammatory and Survival Pathways: this compound has been shown to downregulate components of the B-cell receptor (BCR) and Toll-like receptor (TLR)/MYD88 signaling pathways in chronic lymphocytic leukemia (CLL).[6] It also leads to the accumulation of IκBα, an inhibitor of the NF-κB pathway.[6][7][8]

Caption: this compound competitively inhibits BET protein binding to acetylated chromatin.

Cellular and In Vivo Antineoplastic Effects

The molecular changes induced by this compound translate into potent anti-cancer activity across various hematologic and solid tumor models.

-

Cell Cycle Arrest and Apoptosis: By downregulating c-MYC and upregulating p21, this compound induces cell cycle arrest.[6][7] Prolonged exposure (16 hours or more) leads to the modulation of pro- and anti-apoptotic proteins, ultimately triggering apoptosis.[6][7]

-

Inhibition of Proliferation: this compound effectively suppresses the proliferation of malignant cells, including those from chronic lymphocytic leukemia (CLL), multiple myeloma, and B-cell lymphoma.[6][8][13]

-

Immunomodulatory Activity: this compound reshapes the tumor microenvironment (TME). It has been shown to decrease the expression of immune checkpoints like PD-L1 (CD274) and FasL in melanoma models.[9][14] This activity can enhance anti-tumor immunity by increasing the number and function of activated CD8+ T cells within the tumor.[14]

-

In Vivo Efficacy: this compound demonstrates robust in vivo antitumor effects in preclinical models when administered orally.[7][8] It has shown significant efficacy in reducing disease burden and improving survival in aggressive models of CLL and Richter transformation.[8]

Table 2: Preclinical In Vivo Efficacy of this compound

| Model | Dosing | Key Outcome | Reference |

|---|---|---|---|

| Ba/F3 Splenomegaly Mouse Model | 2 mg/kg (p.o.) | 75% inhibition of splenomegaly | [8] |

| Aggressive CLL / Richter Transformation Mouse Models | 20 mg/kg (p.o., qd) | Potent antileukemic effects | [8] |

| MV4-11 Tumor Xenograft | Single Dose | Transcriptional changes outlast plasma drug levels (T1/2 ~2.8h) | [5] |

Clinical Investigations

This compound has been evaluated in clinical trials, often in combination with other agents, for patients with advanced malignancies.[15] A phase I trial combining this compound with azacitidine in patients with relapsed/refractory (R/R) acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) demonstrated modest clinical benefit in a heavily pretreated population.[10][11][16]

Table 3: Phase I Clinical Trial Results (this compound + Azacitidine in R/R AML/MDS)

| Parameter | Value |

|---|---|

| Patients Treated (N) | 37[11][12][16] |

| Overall Response Rate (ORR) | 22% (8/37)[10][11][12] |

| Response Types | CRp (n=1), MLFS (n=2), HI (n=5)[11][12] |

| Common Non-hematologic Toxicities | Febrile neutropenia (32%), Pneumonia (32%)[10][11] |

CRp: Complete Remission with incomplete platelet recovery; MLFS: Morphologic Leukemia-Free State; HI: Hematologic Improvement.

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of standard and advanced molecular biology techniques.

This technique is used to measure changes in protein levels following drug treatment.

-

Cell Treatment: Cancer cell lines (e.g., MV4-11, MM.1S) are treated with this compound (e.g., 150-300 nM) or a vehicle control (DMSO) for specified time points (e.g., 4, 24, 72 hours).[13]

-

Cell Lysis: Cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel to separate proteins by molecular weight.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to target proteins (e.g., c-MYC, p21, BCL2, CDK6, HEXIM1, β-actin).[10][11][17]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize protein bands.

Caption: Experimental workflow for analyzing protein expression via Western Blot.

-

Proliferation: Primary CLL cells are stimulated with CpG, then treated with increasing doses of this compound for 72 hours.[6] Proliferation is measured using assays like MTS or by tracking the dilution of a fluorescent dye (e.g., CFSE).

-

Apoptosis: Cells are treated with this compound for various durations (e.g., 72 hours).[13] Apoptotic cells are quantified via flow cytometry after staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye).[6]

To assess global transcriptional changes, mononuclear cells from patients are harvested before treatment and at specific time points during treatment (e.g., day 3).[10][11] RNA is extracted, converted to cDNA libraries, and sequenced. Bioinformatic analysis is then used to identify differentially expressed genes between time points, revealing pathways modulated by this compound.[10][11]

This method is used to map the genome-wide binding sites of proteins like BRD4.

-

Cross-linking: Proteins are cross-linked to DNA in live cells.

-

Chromatin Shearing: The chromatin is fragmented into smaller pieces.

-

Immunoprecipitation: An antibody specific to the target protein (e.g., BRD4 or H3K27ac) is used to pull down the protein and its associated DNA fragments.[5]

-

DNA Purification & Sequencing: The cross-links are reversed, and the DNA is purified and sequenced.

-

Data Analysis: The sequences are mapped to the genome to identify enrichment peaks, revealing the protein's binding locations. In CLL cells, BRD4 binding was found to be highly enriched in regions with H3K27 acetylation marks.[5]

References

- 1. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]

- 2. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. The next-generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

The Discovery and Development of PLX51107: A Novel BET Inhibitor for Hematological Malignancies and Solid Tumors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PLX51107 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating a distinct chemical structure and mechanism of action compared to earlier-generation BET inhibitors. Developed through a scaffold-based and crystallography-guided drug design approach, this compound has shown significant anti-tumor activity in a range of preclinical models of hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, with a focus on the experimental data and methodologies that underpin its characterization.

Introduction: Targeting Epigenetic Readers in Cancer

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histone tails.[1] This interaction is pivotal in recruiting transcriptional machinery to chromatin, thereby regulating the expression of genes involved in cell proliferation, survival, and inflammation.[2] BRD4, in particular, is frequently overexpressed in various cancers and plays a key role in driving the expression of oncogenes such as MYC.[3][4] Consequently, the development of small-molecule inhibitors targeting BET proteins has emerged as a promising therapeutic strategy in oncology.

This compound was developed to offer an improved therapeutic index and pharmaceutical profile over existing BET inhibitors.[5] It is a structurally distinct, non-benzodiazepine BET inhibitor with a novel binding mode that engages the inducible ZA channel of the bromodomain.[5] This guide delves into the discovery process, elucidates the molecular mechanism of action, and summarizes the key preclinical and clinical findings for this compound.

Discovery and Design of this compound

The development of this compound stemmed from a scaffold-based and crystallography-guided drug design strategy.[5] The initial scaffold, PLX5981, based on a 7-azaindole core, provided a framework to access key binding pockets within the bromodomain, namely the WPF shelf and the ZA channel.[5] Through modification of a 4-azaindole scaffold, this compound was synthesized.[5]

A key structural feature of this compound is its benzoic acid moiety, which traverses the ZA channel and forms a salt bridge with Lys91, a residue within the BRD4 bromodomain.[5] This interaction contributes to its unique binding mode and potency.

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[3][6] By occupying this pocket, it prevents the tethering of BET proteins to acetylated histones, thereby disrupting the formation of transcriptional complexes necessary for the expression of key oncogenes.[3]

Signaling Pathway Perturbation

The primary mechanism of this compound's anti-neoplastic activity involves the downregulation of critical pro-survival and cell cycle progression genes. Upon BET inhibition, the expression of the master oncogene c-MYC is significantly reduced.[7][8] This is a hallmark of BET inhibitor activity. Furthermore, this compound has been shown to modulate the B-cell receptor (BCR) signaling pathway by downregulating key components such as PLCG2, ZAP70, and PI3K.[1] This provides a strong rationale for its use in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL).[1]

Inhibition of BRD4 by this compound also leads to the induction of apoptosis, evidenced by the modulation of pro- and anti-apoptotic proteins, and the accumulation of the cyclin-dependent kinase inhibitor p21.[5][7]

Quantitative Data Summary

Binding Affinity and Potency

This compound demonstrates low nanomolar potency in blocking the interactions of all four BET family members. It exhibits a modest preference for the first bromodomain (BD1) over the second (BD2).[7][9]

| Target | Binding Affinity (Kd, nM) |

| BRD2 | |

| BD1 | 1.6[7][10] |

| BD2 | 5.9[7][10] |

| BRD3 | |

| BD1 | 2.1[7][10] |

| BD2 | 6.2[7][10] |

| BRD4 | |

| BD1 | 1.7[7][10] |

| BD2 | 6.1[7][10] |

| BRDT | |

| BD1 | 5[7][10] |

| BD2 | 120[7][10] |

| Non-BET Proteins | |

| CBP | ~100[7][10] |

| EP300 (p300) | ~100[7][10] |

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative effects across a range of hematological cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.17[4] |

| MOLM-13 | Acute Myeloid Leukemia | 1.8[4] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.2[4] |

| Kasumi-1 | Acute Myeloid Leukemia | 0.2[4] |

| Primary Human AML Cells (average) | Acute Myeloid Leukemia | 0.41 (range 0.039 - 1.5)[4] |

Key Preclinical and Clinical Studies

Preclinical In Vitro Studies

-

Cell Viability and Proliferation Assays: Treatment of various human AML cell lines (MV4-11, MOLM-13, OCI-AML3, and Kasumi-1) with this compound resulted in a potent reduction in viability and proliferation.[4] Similarly, in primary human AML cells co-cultured with stromal cells, this compound inhibited proliferation with an average IC50 of 0.41 µM.[4] In CLL patient-derived B-cells, this compound induced a dose-dependent decrease in proliferation.[5]

-

Apoptosis Induction: Prolonged exposure (16 hours or more) to this compound was shown to induce apoptosis.[7]

-

Protein Expression Analysis: Western blot analysis revealed that this compound treatment leads to the accumulation of p21 and IκBα, and reduced levels of c-MYC.[7]

Preclinical In Vivo Studies

-

Xenograft Models: In a mouse xenograft model using MV4-11 AML cells, daily oral administration of 20 mg/kg this compound resulted in a significant prolongation of survival compared to vehicle-treated controls (median survival of 47 days vs. 30 days).[4] This was accompanied by a decreased disease burden as measured by bioluminescence and a reduction in human CD45/CD33 double-positive cells in the peripheral blood.[4]

-

Syngeneic Melanoma Model: In a BRAF V600E melanoma syngeneic model, this compound delayed tumor growth in a manner dependent on CD8+ T cells.[2][11] This effect was associated with increased numbers of activated and functional CD8+ T cells within the tumor, along with decreased expression of Cox2 and PD-L1 in the tumor microenvironment.[2][11]

-

CLL Mouse Model: In the Eμ-TCL1 transgenic mouse model of CLL, this compound demonstrated a dose-dependent inhibition of B-cell growth and significantly prolonged survival.[5]

Clinical Trials

This compound has advanced into Phase I/II clinical trials for various indications.

-

Advanced Hematological Malignancies and Solid Tumors (NCT02683395): An ongoing Phase 1 study is evaluating the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced, relapsed, or refractory solid tumors and hematological malignancies.[12]

-

Steroid-Refractory Acute GVHD (NCT04910152): A Phase Ib/II trial is investigating the safety and efficacy of this compound in treating steroid-refractory acute graft-versus-host disease.[13][14]

-

AML and Myelodysplastic Syndrome (NCT04022785): A Phase I trial is studying the combination of this compound with azacitidine in patients with acute myeloid leukemia or myelodysplastic syndrome.[15][16] In a heavily pretreated patient cohort, this combination was well-tolerated and showed modest clinical benefit.[17]

Experimental Protocols

Western Blot Analysis

A representative protocol for assessing protein expression changes following this compound treatment is as follows:

-

Cell Lysis: Prepare protein lysates from treated and untreated cells using Laemmli sample buffer.[2]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]

-

Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., c-MYC, p21, BCL2, β-actin).[2]

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence substrate for detection.[2]

-

Imaging: Visualize the protein bands using an imaging system.[2]

In Vivo Xenograft Study

A general protocol for evaluating the in vivo efficacy of this compound in a xenograft model is outlined below:

-

Cell Implantation: Subcutaneously or intravenously inject human cancer cells (e.g., MV4-11) into immunodeficient mice (e.g., NSG mice).[4]

-

Tumor Growth and Randomization: Allow tumors to establish and then randomize mice into treatment and control groups.[4]

-

Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control orally on a defined schedule (e.g., daily).[4]

-

Monitoring: Monitor tumor growth (e.g., using calipers or bioluminescence imaging) and animal well-being regularly.[4]

-

Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit, survival).[4]

-

Analysis: Analyze tumor growth curves and survival data to determine the efficacy of the treatment.[4]

Conclusion

This compound is a novel, potent, and selective BET inhibitor with a distinct chemical structure and a favorable preclinical profile. Its ability to downregulate key oncogenic drivers like c-MYC and modulate critical signaling pathways such as the BCR pathway underscores its therapeutic potential in a variety of cancers. The promising results from preclinical studies have paved the way for its ongoing clinical evaluation, both as a single agent and in combination with other anti-cancer therapies. The data summarized in this guide highlight the rigorous scientific investigation that has characterized the discovery and development of this compound, positioning it as a significant addition to the growing arsenal of epigenetic cancer therapies. Further clinical investigation will be crucial to fully define its role in the treatment of hematological malignancies and solid tumors.

References

- 1. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]

- 2. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound - My Cancer Genome [mycancergenome.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The next-generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. opnabio.com [opnabio.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Facebook [cancer.gov]

- 17. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

PLX51107: A Technical Guide to Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX51107 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1][2][3] By binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene expression, including critical oncogenes like c-MYC.[1][3] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, detailing the experimental methodologies used for its characterization and visualizing the key signaling pathways it modulates.

Target Profile and Selectivity

This compound exhibits a high affinity for the bromodomains of the BET family proteins (BRD2, BRD3, BRD4, and BRDT), with a modest preference for the first bromodomain (BD1) over the second (BD2).[3][4] It also shows interaction with the bromodomains of CBP and EP300, albeit with lower affinity.[3][4]

Quantitative Binding Affinity

The binding affinities of this compound to various bromodomains have been determined using competitive binding assays. The dissociation constants (Kd) are summarized in the table below.

| Target Bromodomain | Dissociation Constant (Kd) in nM |

| BRD2-BD1 | 1.6[3][4] |

| BRD3-BD1 | 2.1[3][4] |

| BRD4-BD1 | 1.7[3][4] |

| BRDT-BD1 | 5[3][4] |

| BRD2-BD2 | 5.9[3][4] |

| BRD3-BD2 | 6.2[3][4] |

| BRD4-BD2 | 6.1[3][4] |

| BRDT-BD2 | 120[3][4] |

| CBP | ~100[3][4] |

| EP300 | ~100[3][4] |

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of BET proteins, leading to the downregulation of key oncogenic signaling pathways.

BET Protein Inhibition and c-MYC Repression

By competitively binding to the bromodomains of BET proteins, particularly BRD4, this compound prevents their association with acetylated histones at gene promoters and enhancers. This leads to the transcriptional repression of target genes, most notably the proto-oncogene c-MYC, a critical driver of cell proliferation and survival in many cancers.

Impact on B-Cell Receptor (BCR) Signaling

In hematological malignancies such as Chronic Lymphocytic Leukemia (CLL), BRD4 has been shown to regulate key components of the B-cell receptor (BCR) signaling pathway.[2] Inhibition of BRD4 by this compound can therefore disrupt this critical survival pathway in B-cell cancers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

PLX51107: An In-Depth Technical Guide on its Effects on the c-MYC and NFκB Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX51107 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1][2][3] By binding to the acetylated lysine recognition motifs in the bromodomains of BET proteins, particularly BRD4, this compound disrupts chromatin remodeling and the expression of critical oncogenes.[2] This guide provides a comprehensive technical overview of the effects of this compound on two crucial oncogenic signaling pathways: c-MYC and Nuclear Factor-kappa B (NFκB).

Mechanism of Action

This compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This leads to the displacement of BRD4 from super-enhancers and promoters of target genes, resulting in the suppression of their transcription.[2] Notably, this mechanism leads to the downregulation of the proto-oncogene c-MYC, a master regulator of cell proliferation and survival, and modulates the activity of the NFκB pathway, a key player in inflammation and cancer.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: Binding Affinity of this compound for BET Bromodomains [2][3][4]

| Target Bromodomain | Binding Affinity (Kd, nM) |

| BRD2-BD1 | 1.6 |

| BRD3-BD1 | 2.1 |

| BRD4-BD1 | 1.7 |

| BRDT-BD1 | 5.0 |

| BRD2-BD2 | 5.9 |

| BRD3-BD2 | 6.2 |

| BRD4-BD2 | 6.1 |

| BRDT-BD2 | 120 |

| CBP | ~100 |

| EP300 (p300) | ~100 |

Table 2: In Vitro Efficacy of this compound on Cell Viability (IC50) [5]

| Cell Line | Histologic Type | IC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.020 |

| MEC-1 | Chronic Lymphocytic Leukemia | < 0.1 |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | < 0.1 |

Table 3: Effect of this compound on c-MYC and NFκB Pathway Protein Levels [2][3]

| Protein | Treatment Conditions | Effect |

| c-MYC | CpG-stimulated CLL cells treated with 0.1, 1, or 2 µM this compound for 24 and 48 hours. | Dose-dependent reduction in protein levels. |

| IκBα | Short-term (4h) treatment of various cell cultures. | Accumulation of protein. |

| p-p65 | Uveal melanoma cells (92.1 and Omm1.3) treated with 0.5 µM this compound for 48 hours. | Reduction in phosphorylated p65 levels. |

| p50 | Uveal melanoma cells (92.1 and Omm1.3) treated with 0.5 µM this compound for 48 hours. | Reduction in protein levels. |

Signaling Pathway Diagrams

Caption: Mechanism of this compound action on c-MYC and NFκB pathways.

Caption: this compound's modulation of the canonical NFκB pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells (e.g., CCRF-CEM, MEC-1, OCI-LY1) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate growth medium.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis

Objective: To quantify the changes in c-MYC and NFκB pathway protein levels following this compound treatment.

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0.1, 1, 2 µM) or vehicle for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, IκBα, p-p65, p50, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Caption: A typical workflow for Western Blot analysis.

NF-κB Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Drug Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours). In some wells, add an NF-κB activator (e.g., TNF-α) to stimulate the pathway.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the vehicle-treated control.

Conclusion

This compound demonstrates potent and selective inhibition of BET bromodomains, leading to significant downstream effects on the c-MYC and NFκB signaling pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Its ability to downregulate the key oncogene c-MYC and modulate the pro-inflammatory NFκB pathway underscores its promise as a targeted therapy in various malignancies. Further investigation into the nuanced effects of this compound on these pathways will continue to elucidate its full therapeutic potential.

References

- 1. BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

PLX51107: A Technical Guide to its Impact on Transcriptional Elongation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PLX51107, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The focus of this document is to elucidate the core mechanism by which this compound impacts transcriptional elongation, a critical process in gene expression. This guide will detail the molecular interactions, present quantitative data on its activity, outline key experimental methodologies, and visualize the associated signaling pathways.

Introduction: this compound and the Regulation of Transcription

This compound is a novel, structurally distinct inhibitor of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in chromatin remodeling and gene expression.[3][4] BRD4, in particular, is a key regulator of transcription, linking chromatin structure to the transcriptional machinery.[5] It functions as a scaffold to recruit the Positive Transcription Elongation Factor complex (P-TEFb), which in turn phosphorylates RNA Polymerase II (Pol II) to stimulate productive transcriptional elongation.[2][6]

Dysregulation of BRD4 activity is a hallmark of various cancers, where it often drives the expression of key oncogenes like c-MYC.[7] BRD4 is frequently found at high levels at super-enhancers, which are large clusters of enhancers that drive high-level expression of genes critical for cell identity and disease.[1][8] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, thereby disrupting their function as transcriptional co-activators.[3] This leads to a reduction in the expression of critical cancer-driving genes, making this compound a promising therapeutic agent in oncology.[1][9]

Core Mechanism: Inhibition of Transcriptional Elongation

The primary mechanism by which this compound exerts its anti-cancer effects is through the disruption of transcriptional elongation. This process can be broken down into the following key steps:

-

BRD4 Recruitment: BRD4 binds to acetylated histones at active gene promoters and enhancers via its two bromodomains (BD1 and BD2).[2] This interaction is a critical first step for the assembly of the transcriptional machinery.

-

P-TEFb Recruitment: Once bound to chromatin, BRD4 recruits the P-TEFb complex.[2][6] P-TEFb consists of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1 or T2).[10]

-

RNA Polymerase II Activation: The CDK9 component of P-TEFb phosphorylates the C-terminal domain of RNA Pol II and other negative elongation factors.[10][11] This phosphorylation event releases Pol II from a paused state near the promoter, allowing it to transition into a productive elongation phase, transcribing the full length of the gene.[12]

-

This compound-Mediated Inhibition: this compound binds with high affinity to the bromodomains of BRD4, preventing its association with acetylated histones.[3] This displacement of BRD4 from chromatin has two major consequences:

This ultimately results in a decrease in the rate of transcription for BRD4-dependent genes.[1] Genes regulated by super-enhancers, which have a high density of BRD4 binding, are particularly sensitive to this inhibition.[1] This selective effect provides a therapeutic window, as cancer cells are often more dependent on these super-enhancer-driven oncogenes than normal cells.[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains

| Protein | Bromodomain | Binding Affinity (Kd, nM) |

| BRD2 | BD1 | 1.6 |

| BD2 | 5.9 | |

| BRD3 | BD1 | 2.1 |

| BD2 | 6.2 | |

| BRD4 | BD1 | 1.7 |

| BD2 | 6.1 | |

| BRDT | BD1 | 5.0 |

| BD2 | 120 | |

| CBP | - | ~100 |

| EP300 | - | ~100 |

Data sourced from Ozer et al., 2018 and MedchemExpress.[1][2][13][14]

Table 2: Gene Expression Changes in Response to this compound

| Gene | Change in Expression | Cell Type/Context |

| MYC | Downregulated | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML) |

| BCL2 | Downregulated | AML |

| CDK6 | Downregulated | AML |

| IL7R | Downregulated | AML |

| HEXIM1 | Upregulated | CLL, AML |

| CDKN1A | Upregulated | AML |

Data from studies in CLL and AML patient-derived cells.[1][15][16]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on transcriptional elongation.

4.1 Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Objective: To determine the genome-wide occupancy of BRD4 and RNA Polymerase II and assess the effect of this compound treatment.

-

Protocol:

-

Cell Treatment: Treat cells (e.g., CLL patient-derived B-cells) with either DMSO (vehicle control) or this compound at a specified concentration (e.g., 1-2 µM) for a defined period (e.g., 24-48 hours).

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 base pairs using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-BRD4 or anti-RNA Pol II). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using standard methods.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding. Compare the signal intensity and peak distribution between DMSO and this compound-treated samples to determine changes in protein occupancy.

-

4.2 Immunoblotting (Western Blotting)

-

Objective: To measure the protein levels of key transcriptional targets of this compound.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells as described for ChIP-seq. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-MYC, HEXIM1, BCL2, CDK6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

4.3 Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of specific genes affected by this compound.

-

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells as described previously. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using a thermocycler with specific primers for the target genes (e.g., BTK, IKZF1, cMYC) and a reference gene (e.g., GAPDH). Use a DNA-binding dye like SYBR Green for detection.

-

Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of the target genes to the reference gene. Compare the expression levels between DMSO and this compound-treated samples.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: this compound inhibits BRD4, disrupting transcriptional elongation.

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Caption: Downstream cellular consequences of this compound-mediated BRD4 inhibition.

Conclusion

This compound is a potent BET inhibitor that fundamentally impacts gene expression by disrupting transcriptional elongation. By displacing BRD4 from chromatin, it prevents the recruitment of P-TEFb and the subsequent activation of RNA Polymerase II. This leads to a profound and selective downregulation of key oncogenes, particularly those driven by super-enhancers, such as c-MYC. The quantitative data and experimental evidence robustly support this mechanism of action, highlighting the therapeutic potential of this compound in cancers dependent on BET protein function. Further research into combination therapies and mechanisms of resistance will continue to refine the clinical application of this promising epigenetic drug.

References

- 1. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]

- 8. Transcriptional super-enhancers connected to cell identity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Positive Transcription Elongation Factor b Is an Essential Cofactor for the Activation of Transcription by Myocyte Enhancer Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The regulation of transcription elongation in embryonic stem cells [frontiersin.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

PLX51107: A Structural Deep Dive into a Novel BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural distinctions of PLX51107, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By examining its unique chemical scaffold and binding mode, we will delineate the key differences that set it apart from other well-known BET inhibitors (BETis) such as JQ1, OTX015, and ABBV-075. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Structural and Mechanistic Distinctions of this compound

This compound is a novel, orally active small molecule that distinguishes itself from many first-generation BET inhibitors through its distinct chemical structure. Unlike the common benzodiazepine scaffold found in inhibitors like JQ1, this compound is built upon a 4-azaindole core. This unique scaffold facilitates a novel binding mode within the acetyl-lysine binding pocket of the BET bromodomains.

The key structural difference in the interaction of this compound with BRD4 lies in its engagement with the ZA channel, a specificity loop defined by the αZ and αA helices. While many BETis, such as OTX015, are confined to the space typically occupied by an acetylated histone peptide, this compound extends into this adjacent channel.[1] A crucial interaction involves the benzoic acid moiety of this compound, which traverses the ZA channel and forms a salt bridge with a key lysine residue (Lys91). This interaction reveals a structural plasticity in BRD4 not observed with other inhibitors and contributes to the high potency of this compound.[1]

This unique binding mechanism, engaging both the canonical acetyl-lysine binding pocket and the adjacent ZA channel, is a defining feature of this compound and is thought to contribute to its distinct pharmacological profile.

Quantitative Comparison of BET Inhibitor Binding Affinities

The potency and selectivity of BET inhibitors are critical determinants of their therapeutic potential and safety profiles. The following tables summarize the available quantitative data for this compound in comparison to JQ1, OTX015, and ABBV-075. It is important to note that the data are compiled from various sources and assay formats (e.g., Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen), which can influence the absolute values. Therefore, direct comparisons should be made with caution.

Table 1: Comparative Binding Affinities (Kd/Ki in nM) of BET Inhibitors Across BET Family Bromodomains

| Bromodomain | This compound (Kd, nM) | JQ1 (Kd, nM) | OTX015 (IC50, nM) | ABBV-075 (Ki, nM) |

| BRD2-BD1 | 1.6[2] | ~128 (ITC)[3] | 92-112[4] | 1-2.2[5] |

| BRD2-BD2 | 5.9[2] | - | 92-112[4] | 1-2.2[5] |

| BRD3-BD1 | 2.1[2] | - | 92-112[4] | 12.2[5] |

| BRD3-BD2 | 6.2[2] | - | 92-112[4] | 12.2[5] |

| BRD4-BD1 | 1.7[2] | ~50 (ITC)[6] | 92-112[4] | 1.5[7] |

| BRD4-BD2 | 6.1[2] | ~90 (ITC)[6] | 92-112[4] | 1-2.2[5] |

| BRDT-BD1 | 5.0[2] | - | - | 1-2.2[5] |

| BRDT-BD2 | 120[2] | - | - | 1-2.2[5] |

Data for JQ1 and OTX015 across all individual bromodomains were not available in a consolidated format from the searched sources. The provided ranges for OTX015 represent its general potency against BRD2/3/4.

Table 2: In Vitro Cellular Activity (IC50 in µM) of BET Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | This compound (IC50, µM) |

| MV4-11 | 0.17 |

| MOLM-13 | 1.8 |

| OCI-AML3 | 0.2 |

| Kasumi-1 | 0.2 |

Signaling Pathways and Experimental Workflows

The mechanism of action of BET inhibitors involves the disruption of key transcriptional programs regulated by BET proteins. A primary target of this inhibition is the MYC oncogene. The following diagrams, generated using the DOT language, illustrate the BET signaling pathway and a typical experimental workflow for evaluating BET inhibitors.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of BET inhibitors.

BROMOscan™ Bromodomain Binding Assay

Objective: To determine the binding affinity (Kd) of a test compound against a panel of bromodomains.

Principle: This is a competitive binding assay. A proprietary ligand is immobilized on a solid support. A DNA-tagged bromodomain protein is incubated with the test compound and then exposed to the immobilized ligand. The amount of bromodomain protein bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound protein indicates stronger competition from the test compound.

Protocol:

-

Compound Preparation: Serially dilute the test compound (e.g., this compound) in 100% DMSO to create a concentration gradient.

-

Assay Plate Preparation: Add the diluted compounds to the assay plate.

-

Bromodomain Incubation: Add the DNA-tagged bromodomain protein to each well containing the test compound. Incubate to allow for binding to reach equilibrium.

-

Capture: Transfer the mixture to the wells of a plate coated with the immobilized ligand. Incubate to allow the bromodomain to bind to the immobilized ligand.

-

Washing: Wash the plate to remove unbound bromodomain protein.

-

Elution and Quantification: Elute the bound bromodomain-DNA complex and quantify the amount of DNA using qPCR.

-

Data Analysis: The amount of bound bromodomain is inversely proportional to the affinity of the test compound. A dose-response curve is generated by plotting the percentage of bound bromodomain against the compound concentration. The Kd is calculated from this curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.

Principle: This assay measures the proximity of a donor fluorophore (e.g., Europium-labeled antibody) and an acceptor fluorophore (e.g., fluorescently labeled peptide). When a GST-tagged bromodomain and a biotinylated acetylated histone peptide interact, they bring a Europium-labeled anti-GST antibody and a Streptavidin-conjugated acceptor fluorophore into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA.

-

GST-tagged BRD4 bromodomain (e.g., 20 nM final concentration).

-

Biotinylated H4 acetylated peptide (e.g., 100 nM final concentration).

-

Europium-labeled anti-GST antibody (e.g., 2 nM final concentration).

-

Streptavidin-Allophycocyanin (APC) (e.g., 20 nM final concentration).

-

-

Compound Plating: Add serially diluted test compounds in DMSO to a 384-well plate.

-

Reagent Addition: Add the GST-BRD4 and biotin-H4 peptide mixture to the wells and incubate for 15-30 minutes at room temperature.

-

Detection Mix Addition: Add the Europium-anti-GST and Streptavidin-APC mixture to the wells.

-

Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To screen for and characterize inhibitors of the BET bromodomain-histone interaction.

Principle: This bead-based assay involves two types of beads: Donor beads that generate singlet oxygen upon illumination, and Acceptor beads that emit light upon receiving the singlet oxygen. When a biotinylated acetylated histone peptide bound to Streptavidin-Donor beads interacts with a GST-tagged bromodomain bound to anti-GST Acceptor beads, the beads are brought into proximity, generating a signal. Inhibitors disrupt this interaction, reducing the signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.

-

GST-tagged BRD4 bromodomain (e.g., 10 nM final concentration).

-

Biotinylated H4 acetylated peptide (e.g., 30 nM final concentration).

-

Streptavidin-Donor beads and anti-GST Acceptor beads (e.g., 10 µg/mL each).

-

-

Assay Procedure:

-

Add the test compound, GST-BRD4, and biotin-H4 peptide to a 384-well plate.

-

Incubate for 30 minutes at room temperature.

-

Add a mixture of the Donor and Acceptor beads in the dark.

-

Incubate for 1-2 hours at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a BET inhibitor and a bromodomain.

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the inhibitor is titrated into a solution of the bromodomain protein in the calorimeter cell. The heat released or absorbed with each injection is measured.

Protocol:

-

Sample Preparation:

-

Dialyze the purified bromodomain protein (e.g., BRD4-BD1) extensively against the ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

-

Dissolve the BET inhibitor (e.g., this compound) in the final dialysis buffer. It is critical that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.

-

Degas both solutions before use.

-

-

ITC Experiment:

-

Load the bromodomain solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Cell Viability (MTT) Assay

Objective: To assess the effect of BET inhibitors on the metabolic activity and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of the BET inhibitor to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the inhibitor concentration to determine the IC50.

Western Blot Analysis

Objective: To detect changes in the protein levels of BET inhibitor target genes, such as c-MYC (downregulation) and HEXIM1 (upregulation).

Protocol:

-

Cell Treatment and Lysis: Treat cells with the BET inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC (e.g., 1:1000 dilution) and HEXIM1 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To map the genome-wide occupancy of BRD4 and assess its displacement by BET inhibitors.

Protocol:

-

Cell Treatment and Crosslinking: Treat cells with the BET inhibitor or vehicle. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for BRD4. Use a non-specific IgG as a negative control.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating at 65°C for several hours in the presence of high salt.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of BRD4 enrichment. Compare the BRD4 occupancy between inhibitor-treated and control samples to identify regions of BRD4 displacement.

Conclusion

This compound represents a structurally distinct class of BET inhibitors with a unique binding mode that engages the ZA channel of the bromodomain. This structural feature likely contributes to its high potency and distinct pharmacological profile compared to other BETis. The comprehensive experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and characterization of this compound and other novel BET inhibitors, facilitating further research and development in this promising area of epigenetic therapy.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]

- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

PLX51107 in vitro effects on leukemia cell lines

An In-Depth Technical Guide to the In Vitro Effects of PLX51107 on Leukemia Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as OPN-51107) is a novel, structurally distinct, and potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, particularly BRD4, function as epigenetic "readers" that are critical for the transcription of key oncogenes, including MYC, and pro-survival factors like BCL2.[2][3] In various leukemia subtypes, BRD4 is overexpressed and plays a central role in driving the malignant phenotype.[1][3] This guide provides a comprehensive overview of the preclinical in vitro data for this compound in leukemia, summarizing its mechanism of action, binding affinities, and its effects on cell viability, apoptosis, and cell cycle progression across a range of leukemia cell lines. Detailed experimental protocols and pathway diagrams are included to facilitate further research and development.

Core Mechanism of Action

This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[2][4] This action displaces the BET proteins from chromatin, thereby preventing the recruitment of the positive transcription elongation factor complex (P-TEFb) and RNA Polymerase II to the promoters and super-enhancers of target genes.[3] The result is the transcriptional repression of critical genes involved in cell proliferation, survival, and oncogenesis, leading to cell cycle arrest and apoptosis in leukemia cells.[1][5]

Quantitative Data

Binding Affinity and Selectivity

This compound is a potent pan-BET inhibitor with low nanomolar affinity for the bromodomains of BRD2, BRD3, and BRD4, showing a modest preference for the first bromodomain (BD1) over the second (BD2).[3][5] It also demonstrates weaker interactions with the bromodomains of CBP and EP300.[3][6]

| Target Protein | Bromodomain | Binding Affinity (Kd, nM) |

| BRD2 | BD1 | 1.6[5][6] |

| BD2 | 5.9[5][6] | |

| BRD3 | BD1 | 2.1[5][6] |

| BD2 | 6.2[5][6] | |

| BRD4 | BD1 | 1.7[5][6] |

| BD2 | 6.1[5][6] | |

| BRDT | BD1 | 5[5][6] |

| BD2 | 120[5][6] | |

| CBP | Bromodomain | ~100[5][6] |

| EP300 (p300) | Bromodomain | ~100[5][6] |

In Vitro Anti-Leukemic Activity

This compound demonstrates broad and potent activity against a panel of leukemia cell lines, effectively reducing cell viability and proliferation with IC50 values in the low micromolar to nanomolar range.

| Cell Line | Leukemia Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 0.17[2] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 1.8[2] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.2[2] |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | 0.2[2] |

| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 0.020[7] |

| RPMI 8226 | Myeloma | 0.020[7] |

| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Lower than JQ1, OTX015[3] |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | Lower than JQ1, OTX015[3] |

Cellular and Molecular Effects

Inhibition of Proliferation and Induction of Apoptosis

This compound potently inhibits the proliferation of AML and CLL cells.[1][2] In primary CLL cells stimulated to proliferate, this compound causes a dose-dependent decrease in proliferation.[7] This effect is maintained even when leukemia cells are co-cultured with stromal cells, a model that mimics the protective microenvironment known to confer drug resistance.[3] While short-term exposure (4 hours) is sufficient to alter pharmacodynamic markers like c-MYC, prolonged treatment (≥16 hours) is required to induce a significant apoptotic response.[5][7]

Cell Cycle Arrest

Treatment with this compound leads to the accumulation of cells in the G0/G1 phase of the cell cycle.[3] This arrest is associated with the upregulation of cyclin-dependent kinase inhibitors, most notably p21 (also known as CDKN1A).[1][8]

Modulation of Key Oncogenic Pathways

The anti-leukemic activity of this compound is driven by the transcriptional modulation of multiple critical pathways.

-

MYC Downregulation: As a canonical target of BET inhibitors, the expression of the MYC oncogene is consistently and robustly reduced following this compound treatment.[1][5][8]

-

BCL2 Family Modulation: The inhibitor downregulates the expression of anti-apoptotic proteins such as BCL2 and BCL-xL, shifting the cellular balance towards apoptosis.[8]

-

NF-κB Pathway Inhibition: this compound treatment leads to the accumulation of IκBα, an inhibitor of the NF-κB complex, indicating suppression of this pro-survival pathway.[1][6]

-

Upregulation of Repressors: The expression of HEXIM1, a negative regulator of P-TEFb, is upregulated, further contributing to transcriptional repression.[8][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ashpublications.org [ashpublications.org]

- 3. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PLX51107 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX51107 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating a modest preference for the first bromodomain (BD1) over the second (BD2).[1][2][3] By binding to the acetylated lysine recognition motifs of BET proteins, this compound disrupts chromatin remodeling and gene expression, leading to the suppression of key oncogenes such as c-MYC.[3][4] This mechanism underlies its anti-proliferative and pro-apoptotic effects in various cancer models, including hematological malignancies and solid tumors.[1][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

Binding Affinity of this compound for BET Bromodomains

| Target Protein | Bromodomain | Binding Affinity (K_d) (nM) |

| BRD2 | BD1 | 1.6[1][2][3] |

| BD2 | 5.9[1][2][3] | |

| BRD3 | BD1 | 2.1[1][2][3] |

| BD2 | 6.2[1][2][3] | |

| BRD4 | BD1 | 1.7[1][2][3] |

| BD2 | 6.1[1][2][3] | |

| BRDT | BD1 | 5.0[1][2][3] |

| BD2 | 120[1][2][3] | |

| CBP | Bromodomain | ~100[1][2][3] |

| EP300 (p300) | Bromodomain | ~100[1][2][3] |

In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.020[2] |

| MV4-11 | Acute Myeloid Leukemia | 0.17 |

| MOLM-13 | Acute Myeloid Leukemia | 1.8 |

| OCI-AML3 | Acute Myeloid Leukemia | 0.2 |

| Kasumi-1 | Acute Myeloid Leukemia | 0.2 |

| VM-CUB1 | Urothelial Carcinoma | 2[1] |

| UM-UC-3 | Urothelial Carcinoma | 8.8[1] |

| HBLAK | Urothelial Carcinoma | 0.6[1] |

Signaling Pathway and Experimental Workflow

References

PLX51107: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PLX51107, a potent and selective bromodomain and extra-terminal (BET) inhibitor, in a cell culture setting. This document outlines the optimal concentration ranges for various cell lines, detailed experimental protocols, and the underlying signaling pathways affected by this compound.

Mechanism of Action

This compound is a novel, structurally distinct BET inhibitor that targets the four BET family proteins: BRD2, BRD3, BRD4, and BRDT.[1] It exhibits a modest preference for the first bromodomain (BD1) over the second (BD2) within each protein.[2][3] By binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes such as c-MYC and BCL2.[4][5] This disruption of transcriptional programs induces cell cycle arrest and apoptosis in various cancer cell lines.[5] this compound has also been shown to modulate the B-cell receptor (BCR) signaling pathway and the NF-κB pathway.[5][6]

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is cell-line dependent. The following table summarizes the effective concentrations and IC50 values reported in the literature for various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Concentration (µM) | Treatment Duration | Reference |

| MV4-11 | Acute Myeloid Leukemia | IC50 | 0.17 | - | |

| MOLM-13 | Acute Myeloid Leukemia | IC50 | 1.8 | - | |

| OCI-AML3 | Acute Myeloid Leukemia | IC50 | 0.2 | - | |

| Kasumi-1 | Acute Myeloid Leukemia | IC50 | 0.2 | - | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | Proliferation Inhibition | 0.156 - 10 | 72 hours | [7] |

| MEC-1 | Chronic Lymphocytic Leukemia | Proliferation Inhibition | Dose-dependent | 72 hours | [2] |

| OCI-LY1 | B-cell Lymphoma | Proliferation Inhibition | Dose-dependent | 72 hours | [2] |

| DoHH2 | DLBCL GCB subtype | - | 0.3 | - | [5] |

| Ly3 | DLBCL ABC subtype | - | 0.3 | - | [5] |

| MINO | Mantle Cell Lymphoma | - | 0.3 | - | [5] |

| 2A8 | Burkitt's Lymphoma | - | 0.3 | - | [5] |

| NCI-H929 | Multiple Myeloma | - | 0.15 | - | [5] |

| MM.1S | Multiple Myeloma | - | 0.15 | - | [5] |

| KMS-12BM | Multiple Myeloma | - | 0.15 | - | [5] |

| VM-CUB1 | Urothelial Carcinoma | IC50 | 2 | 72 hours | [8] |

| UM-UC-3 | Urothelial Carcinoma | IC50 | 8.8 | 72 hours | [8] |

| HBLAK | Urothelial Carcinoma | IC50 | 0.6 | 72 hours | [8] |

Experimental Protocols

Protocol 1: Determination of Optimal Concentration (IC50) using a Cell Viability Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a standard colorimetric assay like MTT or WST-1.

Materials:

-

This compound compound

-

Cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

DMSO (for stock solution)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).